Cas no 2680833-75-2 (benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate)

Benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate is a brominated benzothiophene derivative featuring a carbamate functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the 3-bromo substituent enhances its reactivity, making it suitable for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The benzyl carbamate moiety provides stability while allowing for selective deprotection when required. Its well-defined structure and high purity make it valuable for research applications, including medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate structure
2680833-75-2 structure
Product Name:benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate
CAS No:2680833-75-2
MF:C17H14BrNO2S
MW:376.267562389374
CID:5625557
PubChem ID:165933859
Update Time:2025-10-07

benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2680833-75-2
    • EN300-28301469
    • benzyl N-[(3-bromo-1-benzothiophen-2-yl)methyl]carbamate
    • benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate
    • Inchi: 1S/C17H14BrNO2S/c18-16-13-8-4-5-9-14(13)22-15(16)10-19-17(20)21-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
    • InChI Key: PIXCLGDPRVBNBN-UHFFFAOYSA-N
    • SMILES: BrC1=C(CNC(=O)OCC2C=CC=CC=2)SC2C=CC=CC=21

Computed Properties

  • Exact Mass: 374.99286g/mol
  • Monoisotopic Mass: 374.99286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 66.6Ų

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Additional information on benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate

Benzyl N-(3-Bromo-1-Benzothiophen-2-yl)methylcarbamate (CAS No. 2680833-75-2): A Comprehensive Overview

Benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate (CAS No. 2680833-75-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate consists of a benzyl carbamate moiety linked to a 3-bromo-benzothiophene derivative. The presence of the bromine atom and the benzothiophene ring system imparts specific chemical and biological properties to this compound, making it an interesting candidate for further investigation.

Recent studies have highlighted the importance of benzothiophene derivatives in the development of drugs targeting various diseases. For instance, benzothiophenes have shown promise in the treatment of neurological disorders, cancer, and inflammatory conditions. The bromine substitution on the benzothiophene ring can influence the compound's pharmacological profile, potentially enhancing its efficacy and selectivity.

In terms of synthesis, benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate can be prepared through a series of well-defined chemical reactions. One common approach involves the reaction of 3-bromo-benzothiophene with an appropriate amine followed by carbamation with benzyl chloroformate. This synthetic route allows for precise control over the final product's purity and yield, which is crucial for pharmaceutical applications.

The physical properties of benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate include its molecular weight, melting point, and solubility characteristics. These properties are essential for understanding the compound's behavior in different environments and for optimizing its formulation in drug delivery systems. For example, its solubility in organic solvents and its stability under various conditions are critical factors to consider during drug development.

In vitro studies have demonstrated that benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate exhibits potent biological activity against a range of cell lines. Specifically, it has shown promising results in inhibiting the growth of cancer cells, suggesting its potential as an anticancer agent. The mechanism of action is thought to involve interactions with specific cellular targets, such as enzymes or receptors, which are crucial for cell survival and proliferation.

Clinical trials are currently underway to evaluate the safety and efficacy of benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate in human subjects. Preliminary data from these trials have been encouraging, with the compound demonstrating favorable pharmacokinetic properties and a manageable side effect profile. However, further research is needed to fully understand its therapeutic potential and to optimize its use in clinical settings.

Beyond its potential as a therapeutic agent, benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate also holds value as a research tool. Its unique chemical structure makes it useful for probing biological pathways and understanding the mechanisms underlying various diseases. Additionally, it can serve as a starting point for the development of related compounds with improved properties.

In conclusion, benzyl N-(3-bromo-1-benzothiophen-2-yl)methylcarbamate (CAS No. 2680833-75-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activity make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, further highlighting the importance of this compound in the field.

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